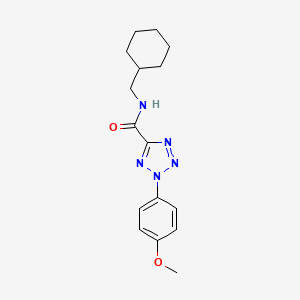

N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-9-7-13(8-10-14)21-19-15(18-20-21)16(22)17-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFILMDOXHFXSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the tetrazole ring with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is significant for its biological activity. The synthesis typically involves:

- Formation of the Tetrazole Ring : Cyclization of an appropriate nitrile with sodium azide under acidic conditions.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic aromatic substitution.

- Introduction of the Cyclohexylmethyl Group : Achieved through alkylation with cyclohexylmethyl halide under basic conditions.

These synthetic steps ensure that the compound retains its pharmacophoric properties, making it suitable for various biological applications.

Medicinal Chemistry

N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been explored for its potential as a pharmacophore in drug design. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The tetrazole ring can mimic biological molecules, enhancing its binding affinity and specificity due to the methoxyphenyl group, while the cyclohexylmethyl group improves stability and bioavailability.

The compound exhibits notable biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives have shown effectiveness against various bacterial strains. For instance, it demonstrated moderate activity against Escherichia coli and significant activity against Staphylococcus aureus.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate against E. coli | |

| 5-thio-substituted tetrazoles | Effective against S. aureus |

- Anticancer Activity : Studies have shown significant activity against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines. The mechanism involves binding to DNA and forming stable complexes.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| Hep G2 | 4.2 | Significant inhibition |

| A549 | Not specified | Significant inhibition |

- Analgesic and Anti-inflammatory Properties : In vivo studies indicated that certain derivatives exhibited favorable safety profiles alongside efficacy comparable to established analgesics like celecoxib.

Case Studies

- Antimicrobial Efficacy : A study on various tetrazole derivatives highlighted that those with the 4-methoxyphenyl substituent displayed superior antimicrobial activity compared to traditional antibiotics.

- Cancer Treatment Potential : Investigations focused on the interaction of tetrazole derivatives with cancer cell lines revealed that compounds similar to this compound could inhibit cell proliferation effectively in a dose-dependent manner.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to active sites and modulate biological activity. The methoxyphenyl group contributes to the compound’s binding affinity and specificity, while the cyclohexylmethyl group enhances its stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core Influence : Tetrazoles (as in the target compound) and thiazoles (e.g., ) are preferred for metabolic stability, while indazoles () and isoxazoles () are utilized for target-specific interactions.

- Substituent Effects : The 4-methoxyphenyl group in the target compound parallels the 3-methoxy-4-(trifluoromethyl)phenyl group in , both enhancing lipophilicity. However, the trifluoromethyl group in improves target binding via hydrophobic interactions.

- Bioactivity Trends : Thiazole- and indazole-based carboxamides () show potent enzyme inhibition and antimicrobial activity, whereas tetrazole derivatives (target compound) may require further pharmacological profiling.

Pharmacological and Physicochemical Properties

- Solubility : The tetrazole core improves aqueous solubility relative to indazoles or thiazoles, which may require formulation optimization .

- Metabolic Stability : Tetrazoles resist cytochrome P450-mediated oxidation better than thiophenes () or isoxazoles (), suggesting a longer half-life for the target compound.

Biological Activity

N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its ability to mimic biological molecules. The synthesis typically involves:

- Formation of the Tetrazole Ring : Cyclization of an appropriate nitrile with sodium azide under acidic conditions.

- Attachment of the Methoxyphenyl Group : Introduced via nucleophilic aromatic substitution.

- Introduction of the Cyclohexylmethyl Group : Achieved through alkylation with cyclohexylmethyl halide under basic conditions.

These steps ensure the compound retains its pharmacophoric properties, making it suitable for various biological applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The tetrazole structure allows it to bind effectively to active sites, modulating biological activity. The methoxyphenyl group enhances binding affinity, while the cyclohexylmethyl group improves stability and bioavailability.

Antimicrobial Activity

Research indicates that tetrazole compounds exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the 4-methoxyphenyl group has been linked to enhanced antimicrobial activity compared to other structural analogs .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate against E. coli | |

| 5-thio-substituted tetrazoles | Effective against S. aureus |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated significant activity against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines. The mechanism involves binding to DNA and forming stable complexes, which may act as genotoxic agents .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| Hep G2 | 4.2 | Significant inhibition |

| A549 | Not specified | Significant inhibition |

Analgesic and Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound has shown potential analgesic effects. In vivo studies indicated that certain derivatives exhibited comparable ulcerogenic liability to established analgesics like celecoxib, suggesting a favorable safety profile alongside efficacy .

Case Studies

- Antimicrobial Efficacy : A study conducted on various tetrazole derivatives highlighted that those with the 4-methoxyphenyl substituent displayed superior antimicrobial activity compared to traditional antibiotics .

- Cancer Treatment Potential : Another investigation focused on the interaction of tetrazole derivatives with cancer cell lines, revealing that compounds similar to this compound could inhibit cell proliferation effectively in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with tetrazole ring formation using sodium azide, followed by coupling of the cyclohexylmethyl and 4-methoxyphenyl groups. Key steps include:

- Tetrazole Formation : Cycloaddition of nitriles with sodium azide under reflux in polar solvents (e.g., DMF) .

- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclohexylmethyl group to the tetrazole-carboxylic acid intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; cyclohexylmethyl protons as multiplet δ 1.0–2.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 384.18 for C₁₉H₂₄N₅O₂) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Standardized Assays : Use isogenic cell lines and control for DMSO concentration (<0.1%) .

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) to confirm target engagement .

- Structural Analysis : Compare crystal structures or docking models (e.g., mGlu4 receptor binding vs. kinase domains) to identify off-target interactions .

Q. What computational approaches are effective in predicting the compound’s mechanism of action and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like mGlu4 (PDB: 5CGD) or Abl kinase (PDB: 1OPJ). Focus on hydrogen bonds with the tetrazole ring and hydrophobic interactions with the cyclohexyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Train models using datasets of tetrazole derivatives to correlate substituents (e.g., methoxy position) with activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative disease targets?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to enhance blood-brain barrier permeability .

- Side Chain Variations : Test analogues with shorter alkyl chains (e.g., cyclopentylmethyl) to reduce metabolic instability .

- Bioisosteres : Substitute the tetrazole ring with carboxylate or sulfonamide groups to modulate solubility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.